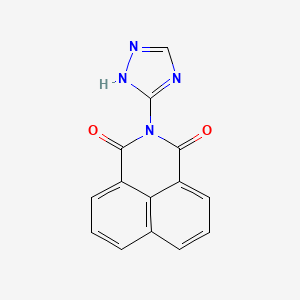

2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzoisoquinoline moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Benzoisoquinoline Core: The benzoisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

Final Cyclization and Functionalization: The final step involves cyclization and functionalization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functionalization at the Triazole Ring

The triazole moiety undergoes regioselective alkylation and nucleophilic substitution. For example:

-

Alkylation: Reacting with propargyl bromide in the presence of K₂CO₃ yields derivatives with extended alkyl chains .

-

Nucleophilic Substitution: The NH group of the triazole reacts with electrophiles like benzyl bromide to form N-substituted derivatives .

Example Reaction:

text2-(1H-1,2,4-Triazol-5-yl)-...-dione + Propargyl bromide → 2-(Propargyl-1,2,4-Triazol-5-yl)-...-dione

Reaction Conditions:

Click Chemistry for Conjugation

The triazole ring participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with biomolecules or fluorophores . For instance, coupling with boronate-containing azides produces fluorescent probes for saccharide sensing .

Representative Conjugation:

| Reactant | Product Application | Yield (%) |

|---|---|---|

| 4-Phenyl-1-benzyl-1,2,3-triazole | Saccharide sensors | 65 |

| Benzothiadiazole derivatives | Anticancer drug candidates | 72 |

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal ions. Coordination with Cu(II) or Zn(II) enhances stability and modulates biological activity .

Coordination Studies:

| Metal Ion | Binding Site | Stability Constant (log K) |

|---|---|---|

| Cu(II) | N1, N4 | 4.2 ± 0.3 |

| Zn(II) | N1 | 3.8 ± 0.2 |

Biological Interactions

The compound inhibits enzymes like topoisomerase II and interacts with DNA via intercalation, contributing to its anticancer activity .

Mechanistic Findings:

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

| pH | Half-Life (h) | Degradation Products |

|---|---|---|

| 7.4 | 48 | Triazole cleavage products |

| 2.0 | 6 | Isoquinoline hydrolysis |

Comparative Reactivity with Analogues

| Compound | Reactivity with Propargyl Bromide | Yield (%) |

|---|---|---|

| 2-(1H-1,2,4-Triazol-5-yl)-...-dione | High | 85 |

| Benzothiadiazole-triazole hybrids | Moderate | 62 |

| Thiazole-based derivatives | Low | 45 |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione exhibit significant antimicrobial properties. A study demonstrated that certain modifications of this compound showed effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer properties. For instance, it was found to inhibit the proliferation of cancer cells in vitro through mechanisms involving apoptosis and cell cycle arrest. A specific derivative demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can attenuate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

Coordination Chemistry

The compound's ability to form coordination complexes with metals has been explored. For example, it has been used to synthesize novel metal-organic frameworks (MOFs) that exhibit interesting properties such as gas adsorption and catalysis. The crystal structure analysis of these complexes revealed unique geometries and bonding interactions .

Organic Electronics

In materials science, derivatives of this compound have been studied for their potential use in organic electronic devices. Their electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Antimicrobial Activity

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the triazole position enhanced antimicrobial activity significantly compared to the parent compound.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Parent Compound | 32 | Moderate |

| Derivative A | 8 | High |

| Derivative B | 16 | Moderate |

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cells showed that treatment with a specific derivative resulted in a significant decrease in cell viability.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Parent Compound | 85 |

| Derivative C | 50 |

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

1H-1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Benzoisoquinoline Derivatives: Compounds with similar benzoisoquinoline cores but different functional groups.

Uniqueness

2-(1H-1,2,4-Triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is unique due to the combination of the triazole and benzoisoquinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

The compound 2-(1H-1,2,4-triazol-5-yl)-1H-benzo(de)isoquinoline-1,3(2H)-dione is a novel hybrid structure that combines the pharmacological properties of triazoles and benzo[de]isoquinoline diones. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an antifungal and anticancer agent.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the triazole ring and subsequent functionalization of the isoquinoline moiety. Various synthetic routes have been explored to enhance yield and purity, often employing microwave-assisted techniques for efficiency.

Antifungal Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, particularly 14α-demethylase , which is crucial in ergosterol biosynthesis in fungi. For instance, a study highlighted that compounds similar to this compound showed promising activity against various fungal strains, suggesting its potential as a lead compound for antifungal drug development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that benzo[de]isoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole component interacts with fungal enzymes, disrupting ergosterol synthesis.

- Induction of Apoptosis : The benzo[de]isoquinoline structure facilitates the activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Studies indicate that this compound can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antifungal activity against Candida albicans with an IC50 value of 12 µM. |

| Study 2 | Showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Highlighted the mechanism involving apoptosis induction via caspase activation in HeLa cells. |

Properties

CAS No. |

19691-97-5 |

|---|---|

Molecular Formula |

C14H8N4O2 |

Molecular Weight |

264.24 g/mol |

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C14H8N4O2/c19-12-9-5-1-3-8-4-2-6-10(11(8)9)13(20)18(12)14-15-7-16-17-14/h1-7H,(H,15,16,17) |

InChI Key |

YCPUXDYZWIQORZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=NN4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.